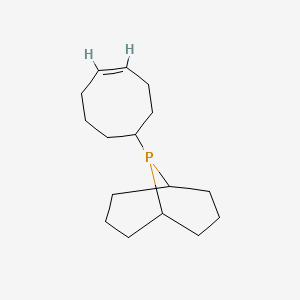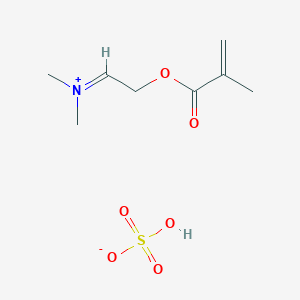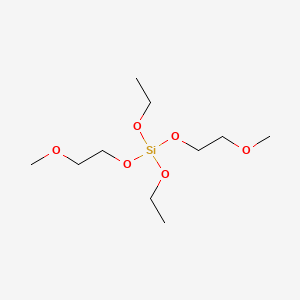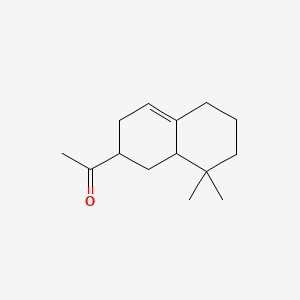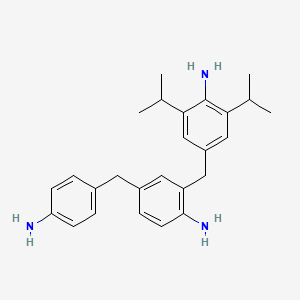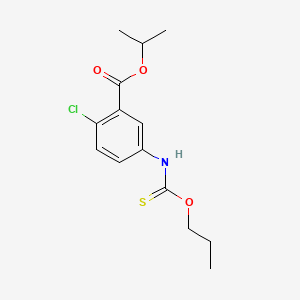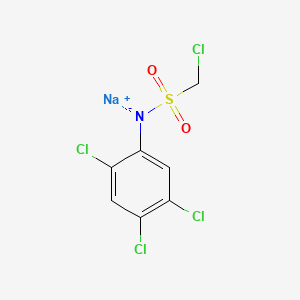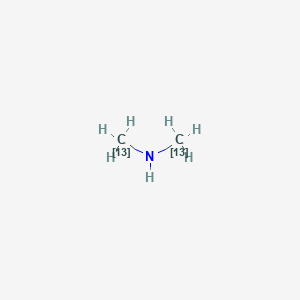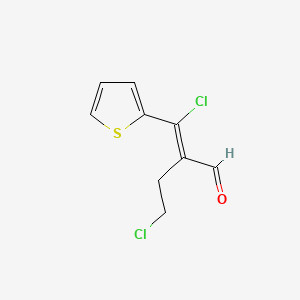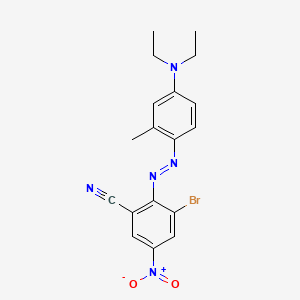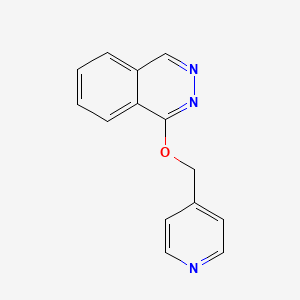
Phthalazine, 1-(4-pyridinylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalazine, 1-(4-pyridinylmethoxy)- is a compound that belongs to the class of phthalazines, which are bicyclic N-heterocycles. Phthalazines are known for their significant biological and pharmacological activities. This particular compound is characterized by the presence of a pyridinylmethoxy group attached to the phthalazine core, making it a unique and valuable chemical entity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phthalazine, 1-(4-pyridinylmethoxy)- typically involves the reaction of phthalazine derivatives with pyridinylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group of pyridinylmethanol, followed by nucleophilic substitution on the phthalazine ring . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phthalazine, 1-(4-pyridinylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the pyridinylmethoxy group can be replaced or modified under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of phthalazine derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
Phthalazine, 1-(4-pyridinylmethoxy)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its role as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Wirkmechanismus
The mechanism of action of Phthalazine, 1-(4-pyridinylmethoxy)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphodiesterase enzymes, which play a role in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Phthalazine, 1-(4-pyridinylmethoxy)- can be compared with other similar compounds such as:
Pyridazine: Another N-heterocyclic compound with similar biological activities.
Cinnoline: A compound with a similar structure but different pharmacological properties.
Phthalazine derivatives: Various derivatives with modifications on the phthalazine core, each exhibiting unique properties.
These comparisons highlight the uniqueness of Phthalazine, 1-(4-pyridinylmethoxy)- in terms of its specific functional groups and biological activities.
Eigenschaften
CAS-Nummer |
149365-48-0 |
|---|---|
Molekularformel |
C14H11N3O |
Molekulargewicht |
237.26 g/mol |
IUPAC-Name |
1-(pyridin-4-ylmethoxy)phthalazine |
InChI |
InChI=1S/C14H11N3O/c1-2-4-13-12(3-1)9-16-17-14(13)18-10-11-5-7-15-8-6-11/h1-9H,10H2 |
InChI-Schlüssel |
MBIVNMNYHJXEJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NN=C2OCC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


